KU-2285 is a potent hypoxic cell radiosensitizer. At less than 100 mg/kg, KU-2285 sensitized SCCVII tumors more than MISO and SR-2508 by fractionated irradiation. KU-2285 entered clinical trials in late 1990s.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KR30031 is a novel P-glycoprotein inhibitor with potential anticancer activity. KR30031 is a verapamil analog with fewer cardiovascular effects. The ability of KR-30031 to reduce this efflux transport is equal to that of verapamil, a well-known P-glycoprotein inhibitor. The bioavailability of paclitaxel could be enhanced by coadministration of a P-glycoprotein inhibitor, KR-30031.
KPU-300 is a potent and selective antimicrotubule agent. KPU-300 exhibited a potent cytotoxicity with an IC50 value of 7.0 nM against HT-29 cells, by strongly binding to tubulin (K d = 1.3 μM) and inducing microtubule depolymerization.
Padnarsertib is an orally bioavailable inhibitor of both the serine/threonine kinase P21-activated kinase 4 (PAK4) and the nicotinamide adenine dinucleotide (NAD)-synthesizing enzyme nicotinamide phosphoribosyltransferase (NAMPT; NAMPRTase), with potential antineoplastic activity. Upon administration, padnarsertib allosterically binds to, destabilizes and causes degradation of PAK4. This inhibits PAK4-mediated signaling, induces cell death in, and inhibits the proliferation of PAK4-overexpressing tumor cells. In addition, padnarsertib binds to and inhibits the activity of NAMPT. This depletes cellular NAD and inhibits NAD-dependent enzymes, both of which are needed for rapid cell proliferation; this results in tumor cell death in NAMPT-overexpressing cancer cells. PAK4, a serine/threonine kinase and member of the PAK family of proteins upregulated in various cancer cell types, regulates cell motility, proliferation and survival. NAMPT, an enzyme that is responsible for maintaining the intracellular NAD pool, plays a key role in the regulation of cellular metabolism and has cytokine-like activities. NAMPT is often overexpressed in a variety of cancers and metabolic disorders and tumor cells rely on NAMPT activity for their NAD supply.
Novel KRAS Agonist, binding the GTP/GDP-binding pocket of KRAS, preventing the cleavage of GTP into GDP, leading to the accumulation of GTP-KRAS, an active form of KRAS KRA-533 is a novel KRAS Agonist, binding the GTP/GDP-binding pocket of KRAS, preventing the cleavage of GTP into GDP, leading to the accumulation of GTP-KRAS, an active form of KRAS.
KR-33493 is an inhibitor of Fas-associated factor 1 (FAF1). It inhibits chemical hypoxia-induced apoptosis in H9c2 cardiomyocytes and hydrogen peroxide-induced cell death in SH-SY5Y cells when used at a concentrations of 10 and 20 μM, respectively. KR-33493 (20 mg/kg per day) reduces decreases in striatal dopamine transporter activity in a mouse model of Parkinson's disease induced by MPTP. KR-33494 is a fluorescent-tagged and biotin-tagged probe of a potent inhibitor for Fas-mediated cell death (FAF1).